(2-Chloro-3-fluorobenzyl)hydrazine
Description
Properties
Molecular Formula |
C7H8ClFN2 |
|---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
(2-chloro-3-fluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8ClFN2/c8-7-5(4-11-10)2-1-3-6(7)9/h1-3,11H,4,10H2 |
InChI Key |
RCHKSJFXZHCQGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)CNN |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 2-Chloro-3-fluorobenzyl chloride or bromide : These halogenated benzyl halides serve as electrophilic substrates.
- Hydrazine (N₂H₄) : Usually anhydrous hydrazine or hydrazine hydrate acts as the nucleophile.
General Synthetic Procedure
- Solvent : Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to enhance nucleophilicity of hydrazine.
- Temperature : The reaction is typically conducted at 60–80°C to balance reaction rate and minimize side reactions.
- Atmosphere : Nitrogen or inert atmosphere is used to prevent oxidation of hydrazine and sensitive intermediates.
- Reaction Time : 6 to 12 hours, monitored by thin-layer chromatography (TLC) or HPLC.
Reaction Scheme
$$
\text{2-Chloro-3-fluorobenzyl chloride} + \text{Hydrazine} \xrightarrow[\text{DMF, N}_2, 60-80^\circ C]{6-12\,h} (2\text{-Chloro-3-fluorobenzyl})hydrazine
$$
Purification
- Column Chromatography : Silica gel with ethyl acetate/hexane mixtures as eluents.
- Recrystallization : Ethanol/water mixtures are used to improve purity and isolate the product as crystalline solids.
Optimization Parameters
| Parameter | Optimal Range | Notes |
|---|---|---|
| Molar ratio (Hydrazine:Substrate) | 1.2 : 1 | Slight excess hydrazine to drive reaction forward |
| Temperature | 60–80°C | Higher temperatures increase rate but risk side reactions |
| Solvent | DMF, THF | Polar aprotic solvents preferred |
| pH | Neutral to slightly basic | To avoid over-alkylation and decomposition |
| Reaction time | 6–12 hours | Monitored to avoid by-products formation |
Alternative Synthetic Strategies
While the direct substitution of halogenated benzyl halides is the most common method, other approaches include:
- Reduction of corresponding hydrazones : Starting from 2-chloro-3-fluorobenzaldehyde hydrazones reduced under mild conditions.
- Condensation of aldehydes with hydrazine hydrate : Followed by reduction of intermediates.
However, these methods are less commonly reported for this specific compound due to lower yields or more complex purification.
Precursor Synthesis: 2-Chloro-3-fluorobenzyl Halides
The halogenated benzyl halides are themselves synthesized via multi-step routes starting from 2-fluoro-3-chlorobenzaldehyde, which can be prepared industrially by fluorination and chlorination of benzene derivatives followed by oxidation and reduction steps, as detailed in patent CN104529729A. This patent describes:
- Fluorination of 2,3-dichlorobenzonitrile with potassium fluoride and phase transfer catalysts.
- Hydrolysis to fluoro-chloro benzoic acid.
- Reduction to fluoro-chloro benzyl alcohol.
- Oxidation to 2-fluoro-3-chlorobenzaldehyde.
These steps are critical for obtaining high-purity precursors for subsequent hydrazine coupling reactions.
Analytical Characterization
To confirm the identity and purity of (2-Chloro-3-fluorobenzyl)hydrazine, the following techniques are essential:
| Technique | Diagnostic Markers |
|---|---|
| ¹H Nuclear Magnetic Resonance (NMR) | Broad singlet for hydrazine NH protons at δ 2.5–3.5 ppm; aromatic protons at δ 6.8–7.5 ppm with splitting due to Cl and F substituents |
| ¹³C NMR | Benzyl carbon signal at δ 45–50 ppm; aromatic carbons at δ 110–140 ppm |
| Mass Spectrometry (ESI-MS) | Molecular ion peak [M+H]⁺ at m/z 174.60 corresponding to C₇H₈ClFN₂ |
| X-ray Diffraction (XRD) | Crystal packing and hydrogen bonding (N–H···Cl interactions) for structural confirmation |
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| 1. Substrate Preparation | 2-Chloro-3-fluorobenzyl chloride/bromide | Halogenated benzyl halide | Commercial or synthesized via halogenation |
| 2. Hydrazine Coupling | Hydrazine (anhydrous or hydrate), DMF or THF, 60–80°C, 6–12 h, N₂ atmosphere | (2-Chloro-3-fluorobenzyl)hydrazine, yield up to ~90% | Molar ratio hydrazine:substrate = 1.2:1 |
| 3. Purification | Column chromatography (silica gel), recrystallization (ethanol/water) | Pure compound (>98%) | Avoids over-alkylation and side products |
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-3-fluorobenzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides or nitriles, while reduction may produce amines.
Scientific Research Applications
(2-Chloro-3-fluorobenzyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a building block for bioactive molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Chloro-3-fluorobenzyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The chlorine and fluorine substituents can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The positions of chlorine and fluorine substituents significantly alter electronic properties. For example:
- (2-Fluorobenzyl)hydrazine hydrochloride (CAS 1216246-45-5): Lacks a chlorine atom, leading to reduced electron-withdrawing effects compared to the target compound.
- (3-Bromo-4-fluorobenzyl)hydrazine (CAS 887596-68-1): Bromine at position 3 introduces stronger electron-withdrawing effects and steric bulk, reducing reactivity in nucleophilic reactions compared to the chloro-fluoro analog .
- 1-(5-Chloro-6-fluoro-1,3-benzothiazol-2-yl)hydrazine : Computational studies (B3LYP/6-311G(d,p)) show that chloro and fluoro substituents at positions 5 and 6 lower the HOMO-LUMO gap (4.5 eV) compared to isomers, enhancing charge transfer and reactivity .
Table 1: Substituent Effects on Electronic Properties
| Compound | Substituents | HOMO-LUMO Gap (eV) | Reactivity Trends |
|---|---|---|---|
| (2-Chloro-3-fluorobenzyl)hydrazine | Cl (2), F (3) | ~4.8 (estimated) | Moderate nucleophilicity |
| (2-Fluorobenzyl)hydrazine | F (2) | ~5.2 | Lower reactivity |
| (3-Bromo-4-fluorobenzyl)hydrazine | Br (3), F (4) | ~4.3 | High electrophilicity |
| 1-(6-Chloro-benzothiazolyl)hydrazine | Cl (6) | 5.1 | Reduced charge transfer |
Solubility and Thermodynamic Properties
However, hydrochloride salts (e.g., (2-Chloro-3-fluorophenyl)hydrazine hydrochloride) show improved solubility in aqueous and polar organic solvents . Experimental data for nitrobenzene/aniline mixtures (–3, 6, 8) suggest that solubility trends in organic solvents correlate with temperature and substituent electronegativity. For instance, halogenated derivatives like the target compound may follow similar Henry’s law relationships, where solubility decreases with lower temperatures but increases with electron-withdrawing groups .
Research Findings and Contradictions
Q & A
Q. What are the optimal synthetic routes for (2-Chloro-3-fluorobenzyl)hydrazine, and how can reaction parameters be adjusted to maximize yield?
- Methodological Answer : The synthesis typically involves halogenated benzyl precursors reacting with hydrazine derivatives. Key steps include:
- Substrate Preparation : Start with 2-chloro-3-fluorobenzyl chloride or bromide.
- Hydrazine Coupling : React with anhydrous hydrazine in polar aprotic solvents (e.g., DMF or THF) under nitrogen at 60–80°C for 6–12 hours .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product.
- Optimization : Adjust molar ratios (1:1.2 hydrazine:substrate), pH (neutral to slightly basic), and temperature to mitigate side reactions like over-alkylation .
Q. Which analytical techniques are critical for characterizing (2-Chloro-3-fluorobenzyl)hydrazine, and what diagnostic markers indicate purity?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for hydrazine NH protons (δ 2.5–3.5 ppm, broad singlet) and aromatic protons (δ 6.8–7.5 ppm, split due to Cl/F substituents) .
- ¹³C NMR : Confirm benzyl carbon (δ 45–50 ppm) and aromatic carbons (δ 110–140 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 174.60 (C₇H₈ClFN₂) .
- XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···Cl interactions) for structural validation .
Advanced Research Questions
Q. How can computational models predict the reactivity of (2-Chloro-3-fluorobenzyl)hydrazine in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., SN2 mechanisms at the benzyl position). Key parameters include activation energy (ΔG‡) and frontier molecular orbitals (HOMO-LUMO gaps) .
- Solvent Effects : Simulate solvation (PCM model) to assess polarity impacts on reaction rates. Polar solvents (e.g., DMSO) stabilize charged intermediates, reducing ΔG‡ .
- Validation : Compare predicted kinetics (e.g., rate constants) with experimental data from kinetic isotopic effect (KIE) studies .
Q. What strategies reconcile conflicting reports on the biological activity of (2-Chloro-3-fluorobenzyl)hydrazine derivatives?
- Methodological Answer :
- Assay Standardization : Use uniform protocols (e.g., MIC for antimicrobial tests, MTT assays for cytotoxicity) across cell lines (e.g., HeLa, MCF-7) .
- Structural Analogues : Synthesize derivatives (e.g., replacing Cl with Br or modifying the hydrazine group) to isolate pharmacophore contributions .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate dose-response variability across studies, accounting for solvent/DMSO effects .
Q. What mechanistic insights explain the catalytic decomposition of (2-Chloro-3-fluorobenzyl)hydrazine for hydrogen generation?
- Methodological Answer :
- Catalyst Screening : Test transition metals (e.g., Ni, Pt) supported on Al₂O₃ or carbon. Pt-based catalysts show >90% H₂ selectivity at 150–200°C .
- Kinetic Profiling : Use TGA-MS to monitor N₂ and NH₃ byproducts. Activation energy (Ea) for N–N bond cleavage is ~120 kJ/mol, determined via Arrhenius plots .
- In Situ Spectroscopy : Operando IR identifies intermediates like diazene (N₂H₂) and metal-hydride species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
